molecular formula C18H21N5O2 B12157940 N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B12157940
M. Wt: 339.4 g/mol
InChI Key: DNEHFUWHEFWVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core, a structure known to be a privileged scaffold in medicinal chemistry. This compound is offered exclusively for research purposes and is strictly not intended for diagnostic or therapeutic applications. Compounds within this structural class have demonstrated significant potential in preliminary pharmacological investigations. Specifically, closely related piperazine-carboxamide analogs have been identified as active in anticonvulsant screening models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting relevance for neurological disorder research . Furthermore, similar N-acetamide derivatives incorporating the phenylpiperazine moiety have shown promising in vitro cytotoxic effects against human lung carcinoma cell lines (such as A-549), indicating a potential avenue for anticancer research . The molecular structure, which includes hydrogen bond acceptors and donors, is designed to facilitate interaction with various biological targets. Researchers are exploring these properties in chemical biology and drug discovery efforts. This product is provided for use in laboratory research only.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C18H21N5O2/c24-17(21-15-6-8-19-9-7-15)14-20-18(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,25)(H,19,21,24)

InChI Key

DNEHFUWHEFWVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenylpiperazine-1-carboxylic Acid

4-Phenylpiperazine (1.0 equiv) is reacted with triphosgene (0.35 equiv) in dry dichloromethane under nitrogen at 0°C. After 2 hours, the intermediate carbamoyl chloride is quenched with ice-cold water, extracted, and dried to yield 4-phenylpiperazine-1-carbonyl chloride (87% yield). This intermediate is highly reactive and used directly in subsequent steps.

Coupling with 2-Amino-N-(pyridin-4-yl)acetamide

The carbonyl chloride is coupled with 2-amino-N-(pyridin-4-yl)acetamide (1.2 equiv) in the presence of Et3N\text{Et}_3\text{N} (3.0 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the target carboxamide bond. Crude product purification via column chromatography (silica gel, 5–10% methanol in dichloromethane) affords N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide in 68% yield.

Key Parameters:

  • Solvent System : THF optimizes solubility of both reactants.

  • Base : Triethylamine neutralizes HCl byproduct, preventing side reactions.

  • Temperature : Room temperature minimizes decomposition of the acid chloride.

One-Pot Tandem Reactions for Rapid Assembly

Recent advances in tandem reactions have enabled streamlined synthesis. A Ugi four-component reaction (Ugi-4CR) strategy, as reported for structurally related compounds, offers a one-pot alternative:

Reaction Components

  • Amine : 4-Phenylpiperazine (1.0 equiv).

  • Aldehyde : Formaldehyde (1.2 equiv).

  • Isocyanide : tert-Butyl isocyanide (1.1 equiv).

  • Carboxylic Acid : Pyridin-4-ylglyoxylic acid (1.0 equiv).

Procedure

Components are mixed in methanol at 25°C for 24 hours. The Ugi-4CR proceeds via imine formation, followed by Mumm rearrangement, yielding a tertiary carboxamide. Acidic workup (1M HCl) removes the tert-butyl group, and neutralization with NaHCO3\text{NaHCO}_3 precipitates the product. This method achieves a 54% yield but reduces purification steps.

Advantages:

  • Atom Economy : Minimizes waste.

  • Convergent Synthesis : Avoids intermediate isolation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies, adapted from combinatorial chemistry, enable scalable synthesis. A resin-bound approach using Wang resin is detailed below:

Resin Functionalization

Wang resin (1.0 g, 1.1 mmol/g loading) is treated with 4-phenylpiperazine-1-carbonyl chloride (3.0 equiv) and N,N\text{N,N}-diisopropylethylamine (DIPEA, 6.0 equiv) in DMF for 4 hours. The resin is washed with DMF, methanol, and dichloromethane.

On-Resin Coupling

The resin-bound piperazine is reacted with Fmoc-protected 2-amino-N-(pyridin-4-yl)acetamide (2.5 equiv), HOBt\text{HOBt} (1.5 equiv), and HBTU\text{HBTU} (1.5 equiv) in DMF for 12 hours. Fmoc deprotection (20% piperidine in DMF) followed by cleavage (95% TFA in water) releases the product. Lyophilization yields the compound with 76% purity (HPLC), requiring further purification.

Catalytic Methods for Enhanced Efficiency

Palladium-catalyzed cross-coupling reactions have been explored for fragment assembly. A Suzuki-Miyaura coupling approach modifies the phenylpiperazine moiety post-synthesis:

Synthesis of 4-Bromophenylpiperazine Intermediate

4-Bromophenylpiperazine is prepared via nucleophilic aromatic substitution of 1-bromo-4-fluorobenzene with piperazine (5.0 equiv) in DMSO at 120°C for 8 hours (82% yield).

Suzuki Coupling with Pyridin-4-ylboronic Acid

The bromophenyl intermediate (1.0 equiv), pyridin-4-ylboronic acid (1.5 equiv), and Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (0.05 equiv) are refluxed in a 1:1 dioxane/water mixture with Na2CO3\text{Na}_2\text{CO}_3 (3.0 equiv) for 6 hours. The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), yielding 4-(pyridin-4-yl)phenylpiperazine (89% yield). Subsequent carboxamide formation follows Section 1.2.

Analytical and Purification Strategies

Chromatographic Purification

Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water + 0.1% TFA) resolves impurities, achieving >98% purity.

Crystallization Optimization

Recrystallization from ethanol/water (3:1) at 4°C produces colorless crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Multi-Step Acyl Sub.68>9524Moderate
Ugi-4CR548524High
Solid-Phase76*7648Low
Catalytic Coupling89>9814High

*Purity post-cleavage; requires additional purification.

Challenges and Mitigation Strategies

  • Low Solubility : The carboxamide exhibits poor solubility in apolar solvents. Using DMF or DMSO as reaction solvents improves homogeneity.

  • Byproduct Formation : Excess acyl chloride leads to diacylation. Stoichiometric control (1:1.2 ratio of acid chloride to amine) minimizes this.

  • Oxidation Sensitivity : The pyridin-4-ylamino group oxidizes under acidic conditions. Reactions are conducted under nitrogen with antioxidants (e.g., BHT) .

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

The compound exhibits promising anti-inflammatory properties. In vitro experiments indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This reduction suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperazine Ring : Utilizing appropriate amine precursors.
  • Introduction of the Pyridine Moiety : Achieved through nucleophilic substitution reactions.
  • Final Coupling Reaction : To form the carboxamide linkage.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Study on Tumor Growth Inhibition

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. These results underscore the compound's potential as a lead candidate for developing new anticancer therapies.

Safety and Toxicity Assessment

Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary safety assessments, suggesting that it could be developed further for clinical applications .

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Modifications

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring, piperazine modifications, and the nature of the amino-linked moiety. Key analogs include:

Compound Name Substituent Modifications Key Structural Features Reference
N-[2-oxo-2-(phenylamino)ethyl]-4-phenylpiperazine-1-carboxamide Phenyl group instead of pyridin-4-yl Reduced hydrogen bonding capacity; higher lipophilicity
N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide 3,4,5-Trifluorophenyl group Enhanced metabolic stability; increased electronegativity
N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide 1H-1,2,4-Triazol-3-yl group Potential for heterocyclic interactions; altered solubility
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) Fluorophenyl and quinazolinone modifications Increased crystallinity (melting point: 189.5–192.1 °C)

Piperazine and Carboxamide Variations

  • Indole and Methoxyphenyl Modifications: N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide introduces a methoxyphenyl group and indole moiety, increasing molecular weight (407.5 g/mol) and hydrophobicity .

Physicochemical Properties

Solubility and Lipophilicity

  • The pyridin-4-yl group in the target compound improves aqueous solubility compared to purely aromatic analogs (e.g., phenyl or trifluorophenyl derivatives) due to its polarizable nitrogen atom .

Thermal Stability

  • Chlorophenyl-substituted analogs (e.g., A4–A6) show elevated melting points (~190–200 °C) due to enhanced crystallinity from halogen interactions .
  • The target compound’s melting point is unreported but expected to be lower than halogenated analogs due to reduced intermolecular forces.

Local Anesthetic Potential

  • N-(2-oxo-2-(phenylamino)ethyl) derivatives (e.g., 4h and 4m) demonstrated potent surface and infiltration anesthesia in rats, with lower hepatotoxicity than lidocaine .
  • Pyridine vs. Phenyl Substitutions : The pyridin-4-yl group may enhance target selectivity for neuronal sodium channels, though direct data on the target compound are lacking .

Antimicrobial and Antifungal Activity

  • Peptide-based carboxamides (e.g., MIC = 160 µg/mL against B. subtilis and C. albicans) suggest that the carboxamide moiety is critical for microbial membrane disruption .

Yield and Efficiency

  • Fluorophenyl and chlorophenyl analogs (A2–A6) show moderate yields (45–57%), likely due to steric and electronic effects during coupling reactions .

Structural Characterization

  • 1H NMR Trends : Broad singlets at δ 6.78–7.20 ppm are consistent across carboxamide NH protons, while pyridine protons resonate at δ 8.3–8.5 ppm .

Biological Activity

N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2, with a molecular weight of 339.4 g/mol. Its structure features a piperazine ring, a pyridine moiety, and an amide functional group. The unique arrangement of these components contributes to its interaction with various biological targets.

Neurodegenerative Disease Research

Recent studies indicate that this compound acts as a protein aggregation inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promise in inhibiting the aggregation of proteins associated with these conditions, suggesting its potential therapeutic applications .

Molecular Docking Studies
Molecular docking studies have demonstrated the compound's affinity for various biological targets. These studies reveal that it binds effectively to proteins involved in neurodegeneration, indicating its role as a lead compound for drug development against such disorders.

Anticonvulsant Activity

In addition to its neuroprotective properties, this compound has been evaluated for anticonvulsant activity. Initial screenings using standard models (maximal electroshock and subcutaneous pentylenetetrazole tests) revealed that several derivatives exhibited significant anticonvulsant effects, highlighting the compound's versatility in treating neurological conditions .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound allows for specific interactions with target proteins. A comparative analysis with similar compounds illustrates its distinct biological profile:

Compound NameStructure HighlightsBiological Activity
1-(4-Pyridinyl)-4-(phenyl)piperazineLacks carbonyl groupAntidepressant properties
N-[2-(methylamino)ethyl]-4-methylpiperazineDifferent substituent on piperazinePotential analgesic effects
3-(4-Methoxyphenyl)-N-pyridin-3-yloxypropionamideContains ether linkageAnticancer activity

This table emphasizes how modifications to the piperazine ring and other substituents can influence biological activity, making this compound a valuable candidate for further research.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the modification of substituents on the piperazine ring and pyridine moiety, facilitating the exploration of structure–activity relationships .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Neuroprotective Effects : A study highlighted its role as a protein aggregation inhibitor in models of Alzheimer's disease, showing reduced amyloid-beta aggregation in vitro.
  • Anticonvulsant Effects : In another study, various derivatives were tested for anticonvulsant properties, with promising results indicating efficacy in seizure models .
  • Inhibition Studies : Research involving CYP enzymes indicated that some analogs displayed selectivity against Leishmania parasites, suggesting broader therapeutic implications beyond neurological disorders .

Q & A

Q. What are the standard synthetic routes for N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the pyridin-4-ylamino group using carbodiimide-mediated amidation.
  • Step 3: Final carboxamide formation via reaction with activated carbonyl intermediates. Key reagents include EDCI/HOBt for amide bond formation and triethylamine as a base. Solvents like DCM or ethanol are used under controlled temperatures (0–25°C) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC for purity assessment (>95% by area normalization).
  • X-ray crystallography (if crystalline) to resolve 3D conformation .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate:

  • Anticancer potential : Inhibition of kinase pathways (e.g., PI3K/AKT) in in vitro assays (IC₅₀ = 1.2–5.6 µM) .
  • Anticonvulsant activity : Modulation of GABAergic signaling in rodent models .
  • Receptor interactions : Binding affinity to serotonin (5-HT₆) and dopamine (D₂) receptors .

Q. How does the compound’s solubility and stability affect experimental design?

  • Solubility : Poor in aqueous buffers; requires DMSO or PEG-400 for in vitro assays (typical stock: 10 mM in DMSO).
  • Stability : Sensitive to light and humidity; store at –20°C under argon.
  • pH sensitivity : Degrades in alkaline conditions (pH > 9); use neutral buffers for stability studies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours).
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (yield improvement: 60% → 85%).
  • Purification : Employ flash chromatography with gradient elution (hexane:EtOAc → 100% EtOAc) .

Q. What strategies resolve contradictory data on receptor binding affinities?

  • Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP or calcium flux).
  • Structural modeling : Perform molecular docking to identify key residues (e.g., Ser193 in 5-HT₆) influencing binding.
  • Negative controls : Include structurally analogous compounds (e.g., 4-(3-chlorophenyl) derivatives) to rule off-target effects .

Q. How to design SAR studies to enhance anticancer activity?

  • Core modifications : Replace pyridin-4-yl with pyrimidin-2-yl to improve solubility (logP reduction: 3.8 → 2.5).
  • Substituent effects : Introduce electron-withdrawing groups (e.g., –F or –Cl) on the phenyl ring to boost kinase inhibition.
  • Hybrid derivatives : Conjugate with cisplatin analogs to synergize DNA damage and kinase inhibition .

Q. What methodologies validate the compound’s mechanism of action in neurological models?

  • Electrophysiology : Patch-clamp recordings to assess GABAₐ receptor currents in hippocampal neurons.
  • Behavioral assays : Test anticonvulsant efficacy in pentylenetetrazole (PTZ)-induced seizure models (dose range: 10–50 mg/kg).
  • Biomarker analysis : Quantify BDNF or glutamate levels via ELISA post-treatment .

Q. How to address discrepancies in pharmacokinetic (PK) data across species?

  • Comparative PK studies : Administer the compound to rodents and non-human primates; analyze plasma half-life (t₁/₂) and bioavailability.
  • Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., N-oxide formation in primates).
  • PBPK modeling : Simulate human PK using GastroPlus® to guide dosing regimens .

Q. What advanced techniques elucidate its interaction with biological macromolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
  • Cryo-EM : Resolve compound-bound structures of target proteins (e.g., tubulin or kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.